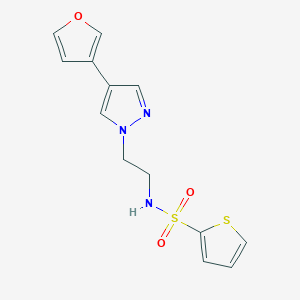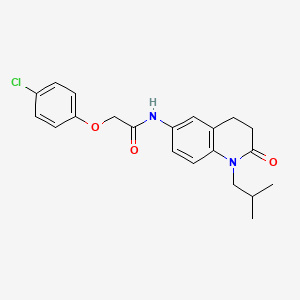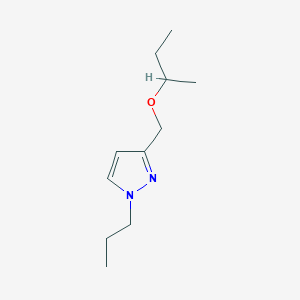![molecular formula C17H17ClN2 B2710455 (E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride CAS No. 201416-35-5](/img/structure/B2710455.png)
(E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride is a synthetic organic compound belonging to the class of imidazolium salts This compound is characterized by its unique structure, which includes a benzimidazole core with a styryl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of the Styryl Group: The styryl group is introduced via a Heck reaction, where the benzimidazole derivative is reacted with a styrene derivative in the presence of a palladium catalyst.
Quaternization: The final step involves the quaternization of the nitrogen atom in the benzimidazole ring with a methylating agent such as methyl iodide, followed by the exchange of the iodide ion with chloride ion to obtain the desired chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the styryl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as bromide, iodide, or thiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium halides or potassium thiocyanate in polar solvents like water or ethanol.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Ethyl-substituted benzimidazolium salts.
Substitution: Halide or thiocyanate-substituted benzimidazolium salts.
Applications De Recherche Scientifique
(E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various functionalized benzimidazolium salts and ionic liquids.
Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use as a drug delivery agent and in the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including conductive polymers and catalysts for organic reactions.
Mécanisme D'action
The mechanism of action of (E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride involves its interaction with molecular targets such as enzymes, DNA, and cell membranes. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium chloride: Similar structure but lacks the styryl group.
1,3-dimethyl-2-vinyl-1H-benzo[d]imidazol-3-ium chloride: Contains a vinyl group instead of a styryl group.
1,3-dimethyl-2-ethyl-1H-benzo[d]imidazol-3-ium chloride: Contains an ethyl group instead of a styryl group.
Uniqueness
(E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride is unique due to the presence of the styryl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Propriétés
IUPAC Name |
1,3-dimethyl-2-[(E)-2-phenylethenyl]benzimidazol-3-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N2.ClH/c1-18-15-10-6-7-11-16(15)19(2)17(18)13-12-14-8-4-3-5-9-14;/h3-13H,1-2H3;1H/q+1;/p-1/b13-12+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFVDHJTUKRCJH-UEIGIMKUSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C=CC3=CC=CC=C3)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2[N+](=C1/C=C/C3=CC=CC=C3)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-1-[4-(2,2,2-trifluoro-1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B2710373.png)

![Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate](/img/structure/B2710376.png)




![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2710384.png)
![3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710385.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2710387.png)
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710391.png)



